6-Chloro-4-fluoronicotinic acid
Description
Significance of Nicotinic Acid Derivatives in Synthetic Organic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of modern synthetic organic chemistry. ontosight.ainih.govwikipedia.org These pyridine-based structures are not only vital in biological processes but also serve as versatile building blocks for a wide array of more complex molecules. ontosight.aichemistryjournal.net Their inherent chemical functionalities—a pyridine (B92270) ring and a carboxylic acid group—provide multiple reaction sites for structural modifications. nih.gov This has led to their extensive use in the development of pharmaceuticals and agrochemicals. chemistryjournal.netrsc.org The applications of nicotinic acid derivatives are diverse, ranging from potential treatments for neurological disorders and Alzheimer's disease to their use as anti-inflammatory and analgesic agents. ontosight.aichemistryjournal.netresearchgate.net
Strategic Importance of Halogenation in Molecular Design for Research Applications
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful and widely used strategy in molecular design. researchgate.netnih.gov The incorporation of halogens like fluorine, chlorine, bromine, and iodine can profoundly influence a molecule's physicochemical properties. rsc.orgresearchgate.net For instance, halogenation often increases a compound's lipophilicity, which can enhance its ability to cross biological membranes. rsc.orgnih.gov Furthermore, the size and electronegativity of the halogen atom can be strategically chosen to optimize interactions with biological targets, such as enzymes and receptors. researchgate.netnih.gov Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes. researchgate.netnih.govnih.gov This strategic modification is a key tool in medicinal chemistry for improving the potency and pharmacokinetic properties of drug candidates. researchgate.net
Overview of 6-Chloro-4-fluoronicotinic Acid as a Key Heterocyclic Synthon
Among the vast array of halogenated nicotinic acid derivatives, this compound has emerged as a particularly valuable heterocyclic synthon. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, presents a unique combination of reactive sites. This trifunctional scaffold allows for selective chemical transformations, making it a highly sought-after starting material for the synthesis of complex molecules in pharmaceutical and agrochemical research. The presence of two different halogen atoms offers differential reactivity, enabling chemists to perform sequential reactions with a high degree of control.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClFNO2 |
|---|---|
Molecular Weight |
175.54 g/mol |
IUPAC Name |
6-chloro-4-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
AVSPOWFDWGDVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)F |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
The synthesis of 6-Chloro-4-fluoronicotinic acid is a multi-step process that can be achieved through various synthetic routes. One common approach involves the use of commercially available substituted pyridines which are then subjected to a series of reactions to introduce the required functional groups.
For instance, a related compound, 6-chloronicotinic acid, can be synthesized from 2-chloro-5-methylpyridine (B98176) through an oxidation reaction using a catalyst like cobalt acetate (B1210297) in the presence of oxygen. chemicalbook.com Another method to produce 6-chloronicotinic acid involves the reaction of isocinchomeronic acid-N-oxide with acetic anhydride (B1165640) and triethylamine. prepchem.com
The synthesis of fluorinated nicotinic acids often involves halogen exchange reactions or the use of fluorinated starting materials. For example, 6-fluoronicotinic acid can be prepared from 2-fluoro-5-methylpyridine (B1304807) via oxidation with potassium permanganate (B83412). chemicalbook.com Another synthetic strategy involves a Grignard exchange on 2,5-dibromopyridine (B19318) followed by reaction with a chloroformate and subsequent fluorination. google.com The synthesis of the title compound, this compound, would likely involve a combination of these strategies, carefully orchestrated to achieve the desired substitution pattern on the pyridine (B92270) ring.
Chemical Reactivity and Functional Group Transformations
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides. For example, the synthesis of nicotinic acid derivatives often involves the esterification of the carboxylic acid group to form methyl nicotinate, which can then undergo further reactions. researchgate.net
Reactivity of the Chloro and Fluoro Groups
The chlorine and fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution reactions. The chlorine at the 6-position is generally more reactive towards nucleophilic displacement than the fluorine at the 4-position. This differential reactivity allows for selective functionalization of the pyridine ring. For instance, the chlorine atom can be displaced by various nucleophiles to introduce new substituents at the 6-position while leaving the fluorine atom intact. This is a crucial aspect of its utility as a synthon, enabling the stepwise construction of complex molecular architectures.
Computational and Theoretical Investigations of 6 Chloro 4 Fluoronicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic and energetic characteristics of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict various molecular properties. For substituted nicotinic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311(d,p), have been utilized to explore their electronic features. dergipark.org.tr
A study on niacin and its derivatives, including 6-chloronicotinic acid, revealed insights into their electronic structure. dergipark.org.tr Although specific data for the 4-fluoro substituted variant is not detailed, the findings for 6-chloronicotinic acid provide a valuable reference. Such calculations typically determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For halogenated pyridines, the electronegative halogen atoms and the nitrogen atom in the ring significantly influence the electron distribution and, consequently, the molecule's interaction with other chemical species.
| Parameter | Typical Calculated Value Range | Significance |
| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4 to 6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule |
Note: The values in this table are representative and based on DFT studies of similar substituted nicotinic acids. Actual values for 6-Chloro-4-fluoronicotinic acid would require specific calculations.
Conformational Analysis and Stability Predictions
The presence of a flexible carboxylic acid group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. Computational methods can systematically explore the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the carboxylic acid to the pyridine (B92270) ring and the C-O bond within the carboxyl group.
The relative energies of different conformers are calculated to determine their populations at a given temperature. The most stable conformer corresponds to the global minimum on the potential energy surface. For carboxylic acids, the orientation of the hydroxyl group (syn or anti with respect to the carbonyl) and the dihedral angle between the carboxyl group and the aromatic ring are the primary degrees of freedom.
| Dihedral Angle | Description | Predicted Stable Range |
| C2-C3-C(O)OH | Rotation of the carboxylic acid group relative to the pyridine ring | Near 0° (planar) or near 180° (anti-planar) |
| C3-C(O)-O-H | Orientation of the hydroxyl proton | Near 0° (syn-periplanar) is typically more stable for carboxylic acids |
Note: This table presents expected stable conformations based on general principles of conformational analysis for aromatic carboxylic acids.
Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior
While quantum chemical calculations are excellent for studying isolated molecules, the behavior of this compound in a solvent is crucial for understanding its practical applications. Molecular dynamics (MD) simulations are a powerful tool for this purpose. MD simulations model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of the system.
In an MD simulation of this compound in an aqueous solution, one could investigate several key aspects. The solvation shell around the molecule can be characterized by calculating radial distribution functions (RDFs) between atoms of the solute and solvent molecules. This would reveal how water molecules orient themselves around the hydrophobic pyridine ring and the hydrophilic carboxylic acid group.
Furthermore, MD simulations can shed light on the aggregation behavior of the molecule in solution. Depending on the concentration and the nature of the solvent, molecules like this compound may form dimers or larger aggregates through intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. Studies on amino acid-based ionic liquids have demonstrated the utility of MD in understanding such aggregation patterns. unl.pt The simulations can also provide insights into the transport properties of the molecule, such as its diffusion coefficient in a given solvent. mdpi.com
Prediction of Reactivity, Selectivity, and Reaction Mechanisms
Computational chemistry offers predictive power in understanding the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for predicting its behavior in various chemical transformations, such as nucleophilic aromatic substitution (SNAr).
The presence of two different halogen atoms on the pyridine ring raises questions about their relative reactivity. The reactivity of halopyridines in SNAr reactions is influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. Studies on the reactivity of 2-fluoro- and 2-chloropyridines have shown that the fluoro-substituted pyridine reacts significantly faster with nucleophiles. acs.org
Computational methods can be used to model the reaction pathways of nucleophilic attack at the C4 (fluoro-substituted) and C6 (chloro-substituted) positions. By calculating the activation energies for both pathways, one can predict the regioselectivity of the reaction. The transition state structures for these reactions can be located and characterized, providing a detailed mechanistic understanding.
Furthermore, reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can be used to predict the most reactive sites in the molecule. These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the regions most susceptible to nucleophilic or electrophilic attack. dergipark.org.tr
| Reaction Type | Predicted Favored Position | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C4 (Fluoro-substituted) | Fluorine is generally a better leaving group than chlorine in SNAr on electron-deficient rings. |
| Electrophilic Aromatic Substitution | Less likely due to the deactivating nature of the substituents and the pyridine nitrogen. |
Note: This table provides a qualitative prediction based on established principles of organic reactivity and computational studies on similar systems.
Role in Medicinal Chemistry Research and Pharmacophore Development
Design and Synthesis of Novel Scaffolds for Biological Evaluation
The reactivity of the chloro and fluoro groups on the nicotinic acid core allows for a diverse range of chemical transformations, enabling the synthesis of novel molecular scaffolds. nih.gov For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, while the carboxylic acid group offers a handle for amide bond formation and other derivatizations. This versatility facilitates the creation of libraries of compounds for high-throughput screening and biological evaluation against various disease targets. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.govresearchgate.net By systematically modifying the this compound core and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for target engagement and efficacy. nih.govscience.gov This iterative process of synthesis and testing guides the optimization of lead compounds into potent and selective drug candidates.
Development of Ligands for Molecular Imaging Research (e.g., Positron Emission Tomography Tracers)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. nih.govrsc.org The fluorine atom in this compound makes it a suitable precursor for the development of fluorine-18 (B77423) (¹⁸F) labeled PET tracers. nih.govfrontiersin.org These tracers can be designed to target specific receptors or enzymes, providing valuable diagnostic information and aiding in the development of new therapies. mdpi.com
Precursors for Active Pharmaceutical Ingredients (APIs) Research
The structural motif of this compound is found within several biologically active molecules and serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nih.govbrandeis.edu Its utility as a precursor stems from its ability to be readily converted into more complex structures with desired pharmacological properties. researchgate.netsigmaaldrich.com For example, it has been used in the synthesis of potent and orally active murine double minute 2 (MDM2) inhibitors, which are under investigation as potential cancer therapeutics. nih.govbrandeis.edu
Utility in Agrochemical and Material Science Research
Beyond its applications in medicine, this compound also finds use in the development of new agrochemicals and advanced materials.
Building Block for Agrochemical Candidates
The development of new pesticides and herbicides is crucial for ensuring global food security. The halogenated pyridine core of this compound is a common feature in many successful agrochemicals. By using this compound as a starting material, researchers can synthesize and screen novel candidates for their herbicidal, insecticidal, or fungicidal properties. bldpharm.com
Integration into Novel Materials and Polymer Research
The distinct structural features of this compound, namely the presence of both chloro and fluoro substituents on the pyridine ring, make it a candidate for incorporation into novel materials and polymers. The reactivity of the chloro and fluoro groups, along with the carboxylic acid functionality, provides multiple points for chemical modification, allowing for its integration as a monomer or a functional additive in polymer chains.
While extensive research detailing the specific incorporation of this compound into polymers is limited in publicly available literature, its structural motifs are found in various functional materials. Fluorinated polymers are well-known for their enhanced thermal stability, chemical resistance, and unique surface properties. The pyridine core, on the other hand, can introduce properties such as metal coordination, catalytic activity, and specific intermolecular interactions.
The potential for this compound lies in its ability to be a precursor to more complex monomers. For instance, the carboxylic acid group can be converted to an ester or amide, which can then undergo polymerization. The chloro and fluoro groups offer sites for cross-linking or for post-polymerization modification, enabling the fine-tuning of the material's properties.
Table 1: Potential Polymer Architectures Incorporating this compound Moiety
| Polymer Type | Potential Monomer Derivative | Method of Polymerization | Potential Properties |
| Polyesters | Diester of this compound | Polycondensation | Enhanced thermal stability, chemical resistance |
| Polyamides | Diamide of this compound | Polycondensation | High-performance applications, specific binding sites |
| Functional Polymers | Acrylate or methacrylate (B99206) ester | Free-radical polymerization | Tunable refractive index, surface energy modification |
This table represents theoretical applications based on the known reactivity of the functional groups present in this compound and its derivatives.
General Precursor in Multistep Organic Synthesis of Complex Molecules
The utility of this compound as a precursor in the multistep synthesis of complex organic molecules is an area of active interest. Its substituted pyridine ring is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of the chloro, fluoro, and carboxylic acid groups allows for a variety of chemical transformations, making it a valuable starting material.
The differential reactivity of the C-Cl and C-F bonds allows for selective transformations. For instance, the chlorine atom can be displaced by nucleophiles under certain conditions, while the fluorine atom can be targeted in other reactions. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol, further expanding the synthetic possibilities.
Although specific, publicly documented total syntheses of complex natural products starting directly from this compound are not widely reported, the synthesis of various substituted pyridines is a fundamental aspect of medicinal and agricultural chemistry. This compound serves as a key intermediate in the generation of more elaborate pyridine-based structures.
Table 2: Key Transformations of this compound in Organic Synthesis
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Nucleophilic Aromatic Substitution (at Chlorine) | Amines, Alcohols, Thiols with base | 6-Amino/Alkoxy/Thio-4-fluoronicotinic acids | Synthesis of bioactive heterocycles |
| Esterification | Alcohol, Acid catalyst | Esters of this compound | Intermediates for further functionalization |
| Amide Coupling | Amine, Coupling agent (e.g., DCC, EDC) | Amides of this compound | Building blocks for pharmaceuticals |
| Reduction of Carboxylic Acid | Borane complexes (e.g., BH3-THF) | (6-Chloro-4-fluoropyridin-3-yl)methanol | Precursor for further elaboration |
This table illustrates general synthetic transformations applicable to this compound based on standard organic chemistry principles.
Spectroscopic and Analytical Characterization
The structure and purity of 6-Chloro-4-fluoronicotinic acid are confirmed using a variety of spectroscopic and analytical techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum would show signals corresponding to the protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns providing information about their positions relative to the substituents. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, including the carbon of the carboxylic acid group and the carbons attached to the halogen atoms. |
| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structure. For example, the mass spectrum of the related 6-chloronicotinic acid shows a molecular ion peak corresponding to its molecular weight. nist.gov |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the different functional groups present, such as the O-H and C=O stretching vibrations of the carboxylic acid group and the C-Cl and C-F stretching vibrations. The IR spectrum of 6-chloronicotinic acid is available in the NIST Chemistry WebBook. nist.gov |
Future Perspectives and Emerging Research Directions for 6 Chloro 4 Fluoronicotinic Acid
Development of Novel and Efficient Synthetic Routes
The future development of applications for 6-chloro-4-fluoronicotinic acid is intrinsically linked to the availability of efficient and scalable synthetic methods. While standard synthetic routes exist for halogenated nicotinic acids, ongoing research is focused on developing more sustainable, cost-effective, and high-yielding processes.
Another area of active research is the use of biocatalysis. Enzymatic approaches are gaining traction for the synthesis of nicotinic acid and its derivatives due to their high selectivity and mild reaction conditions. frontiersin.orgnih.gov Future studies may focus on identifying or engineering enzymes that can catalyze the specific halogenation or carboxylation of pyridine (B92270) rings to produce this compound.
A potential synthetic approach could be adapted from methodologies used for similar compounds. For instance, a patented method for preparing 6-fluoronicotinic acid involves a Grignard exchange with 2,5-dibromopyridine (B19318), followed by a reaction with a chloroformate and subsequent fluorination. google.com A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted dichlorofluoropyridine.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Late-Stage Functionalization | Increased efficiency, reduced step count | Requires development of highly selective reactions |
| Continuous Flow Chemistry | Improved safety, scalability, and consistency | Initial setup costs, process optimization |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |
| Adaptation of Existing Methods | Based on proven chemical transformations | Availability of starting materials, optimization of reaction conditions |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine ring nitrogen, the fluorine atom, and the carboxylic acid group activates the carbon-chlorine bond towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.com This makes the 6-position susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse functionalities.
Future research will likely delve deeper into controlling the regioselectivity of these reactions and exploring a wider range of nucleophiles. Moreover, the development of novel catalytic systems could enable transformations that are currently challenging. For instance, while the chloro group is generally more reactive in SNAr than the fluoro group, catalytic methods could be developed to selectively activate the C-F bond.
Another significant area for exploration is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The chloro substituent is an ideal handle for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis, particularly for the construction of complex pharmaceutical and materials science targets. While the principles of these reactions are well-established, their application to this compound may reveal interesting reactivity patterns influenced by the other substituents on the ring.
Table 2: Potential Reactivity Patterns of this compound
| Reaction Type | Position of Reactivity | Potential Reagents | Expected Product |
| Nucleophilic Aromatic Substitution | C6 (Chloro position) | Amines, Alcohols, Thiols | 6-substituted-4-fluoronicotinic acids |
| Suzuki-Miyaura Coupling | C6 (Chloro position) | Boronic acids, Palladium catalyst, Base | 6-aryl/vinyl-4-fluoronicotinic acids |
| Sonogashira Coupling | C6 (Chloro position) | Terminal alkynes, Palladium/Copper catalyst, Base | 6-alkynyl-4-fluoronicotinic acids |
| Buchwald-Hartwig Amination | C6 (Chloro position) | Amines, Palladium catalyst, Base | 6-amino-4-fluoronicotinic acids |
| Carboxylic Acid Derivatization | C3 (Carboxyl group) | Thionyl chloride, Alcohols, Amines | Acid chlorides, Esters, Amides |
Expansion of Applications in Emerging Fields of Chemical Research
The structural motifs present in this compound make it a highly attractive building block for several emerging areas of chemical research, most notably in medicinal chemistry, agrochemicals, and materials science.
In medicinal chemistry , the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The fluorinated nicotinic acid scaffold is present in a number of biologically active compounds. innospk.com this compound can serve as a key intermediate in the synthesis of novel therapeutics. For example, its derivatives could be explored as inhibitors of various enzymes or as ligands for receptors implicated in disease. The chloro group provides a convenient point for diversification, allowing for the rapid generation of libraries of compounds for biological screening. Furthermore, the use of fluorinated nicotinic acid derivatives in Positron Emission Tomography (PET) imaging suggests that 18F-labeled this compound could be developed as a novel PET tracer for diagnostic purposes. nih.gov
In the field of agrochemicals , many successful pesticides and herbicides are based on chlorinated pyridine structures. The unique combination of substituents in this compound could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The carboxylic acid functionality can be converted into various esters and amides, which are common functional groups in active agrochemical ingredients.
In materials science , pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The electronic properties of the pyridine ring in this compound, modulated by the electron-withdrawing halogen substituents, could lead to the formation of materials with interesting photophysical, catalytic, or gas-sorption properties. The carboxylic acid group provides a strong coordination site for metal ions, while the halogen atoms can be used to fine-tune the properties of the resulting material or as reactive sites for post-synthetic modification.
Q & A
Q. What documentation standards ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthetic procedures, raw spectral data in supplementary materials, and explicit reagent specifications (e.g., CAS numbers, purity grades). Use digital lab notebooks with version control to track protocol iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
